molecular formula C22H25N5O2 B2384683 2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one CAS No. 2194907-13-4

2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one

Cat. No. B2384683
CAS RN: 2194907-13-4
M. Wt: 391.475
InChI Key: VXNWJQXPJUOENN-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
BenchChem offers high-quality 2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization of Derivatives : Research has focused on the synthesis and characterization of novel dihydropyrimidinone derivatives containing morpholine moiety, which are synthesized through efficient methods (Bhat, Al-Omar, Ghabbour, & Naglah, 2018). This indicates a strong interest in exploring new derivatives of compounds with morpholine components for various applications.

  • Structural Analysis and Properties : Studies have also been conducted on the hydrogen-bonded sheet structures in compounds containing morpholin-4-yl, providing insights into their electronic polarization and molecular geometry (Orozco, Insuasty, Low, Cobo, & Glidewell, 2008). This structural analysis is critical for understanding the properties and potential applications of these compounds in various fields.

  • Cancer Treatment Research : There is significant research in the development of PI3Kβ-specific inhibitors using compounds with morpholine moiety for the treatment of PTEN-deficient cancers. This includes the discovery and optimization of pyrimidone indoline amide PI3Kβ inhibitors (Certal et al., 2014). These findings highlight the potential medicinal applications of compounds containing morpholine in cancer research.

  • Pharmacological and Biochemical Studies : Various pharmacological and biochemical studies involve compounds with morpholine structures. These include investigations into their antimicrobial activity, potential as antioxidants, and synthesis for specific medicinal applications (Majithiya & Bheshdadia, 2022; Drapak et al., 2019)(https://consensus.app/papers/qsaranalysis-drapak/9fae1646dceb5d5c9c82dbe16fb72f71/?utm_source=chatgpt). This indicates a broad range of research exploring the applications of these compounds in treating various diseases.

  • Application in Imaging for Parkinson's Disease : Research into the synthesis of compounds like HG-10-102-01, which includes morpholine components, for potential use as PET agents in imaging LRRK2 enzyme in Parkinson's disease, showcases the diversity of applications in medical imaging and neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).

  • Antitumor Activity : There has been significant work in synthesizing new morpholine-based heterocycles for antitumor evaluation, indicating the potential therapeutic applications of these compounds in oncology (Muhammad et al., 2017).

properties

IUPAC Name

2-(1-methylindol-3-yl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-25-15-17(18-6-2-3-7-19(18)25)13-20(28)27-8-4-5-16-14-23-22(24-21(16)27)26-9-11-29-12-10-26/h2-3,6-7,14-15H,4-5,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNWJQXPJUOENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC4=CN=C(N=C43)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one

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